1-Tert-butyl 3-methyl 3-benzyl-4-oxopiperidine-1,3-dicarboxylate
Overview
Description
1-Tert-butyl 3-methyl 3-benzyl-4-oxopiperidine-1,3-dicarboxylate is a chemical compound with the molecular formula C12H19NO5 . It is used as a reactant in the synthesis of heteroaryl N-sulfonamides .
Synthesis Analysis
The synthesis of this compound involves the use of Di-tert-butyl dicarbonate and METHYL 4-OXO-3-PIPERIDINECARBOXYLATE HYDROCHLORIDE .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H19NO5/c1-12(2,3)18-11(16)13-6-5-9(14)8(7-13)10(15)17-4/h8H,5-7H2,1-4H3 . This code provides a unique identifier for the molecular structure of the compound.Physical and Chemical Properties Analysis
The compound has a molecular weight of 257.28 . It has a predicted boiling point of 350.0±42.0 °C and a predicted density of 1.175±0.06 g/cm3 . The compound is solid at room temperature .Scientific Research Applications
Synthesis and Characterization
Several studies have focused on the synthesis of derivatives of "1-Tert-butyl 3-methyl 3-benzyl-4-oxopiperidine-1,3-dicarboxylate" for applications in the development of new pharmaceutical compounds and materials. For example, the efficient synthesis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, an intermediate in the synthesis of novel protein tyrosine kinase inhibitors, was achieved with a total yield of 80.2% (Chen Xin-zhi, 2011). Another study reported the stereoselective synthesis of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate derivatives, demonstrating the potential for quantitative yields in the synthesis of cis isomers (V. Boev et al., 2015).
Application in Medicinal Chemistry
The compounds derived from "this compound" have been investigated for their potential applications in medicinal chemistry. For instance, a novel asymmetric synthesis of cis-(3R,4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, a key intermediate for the synthesis of a potent protein kinase inhibitor, showcases the utility of these compounds in drug development (B. Hao et al., 2011). Another study highlighted the efficient and practical asymmetric synthesis of a useful intermediate for the synthesis of nociceptin antagonists, underscoring the compounds' relevance in addressing pain management challenges (H. Jona et al., 2009).
Mechanism of Action
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, H332, H335, indicating that it can be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .
Properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl 3-benzyl-4-oxopiperidine-1,3-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO5/c1-18(2,3)25-17(23)20-11-10-15(21)19(13-20,16(22)24-4)12-14-8-6-5-7-9-14/h5-9H,10-13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVFNCJYXSLWPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C(C1)(CC2=CC=CC=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60697571 | |
Record name | 1-tert-Butyl 3-methyl 3-benzyl-4-oxopiperidine-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60697571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
193274-00-9 | |
Record name | 1-tert-Butyl 3-methyl 3-benzyl-4-oxopiperidine-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60697571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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